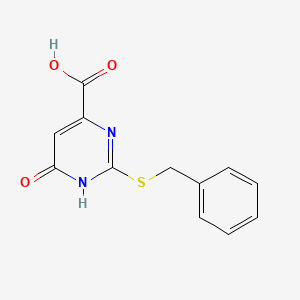![molecular formula C11H9NO3 B14728581 2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one CAS No. 6709-76-8](/img/structure/B14728581.png)
2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one is a heterocyclic compound characterized by a spiro linkage between a dioxolane ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one typically involves multicomponent reactions. One efficient method includes the condensation of aryl glyoxal monohydrates, 5-methylisoxazol-3-amine, and 4-hydroxyquinolin-2(1H)-one in the presence of a catalytic amount of DBU in a water/ethanol mixture at 50°C . This method yields the desired spiro compound with high efficiency and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the quinoline moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process, which is a potential mechanism for its anticancer activity. Additionally, it may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
- Spiro[1,3-oxazino[5,6-c]quinoline-2,3’-isoxazol]-5(6H)-one
- Spiro[1,3-dioxolane-2,2’-tricyclo[3.3.1.13,7]decane]
- Spiro[1,3-dioxolane-2,1’-pentane]
Uniqueness: 2’H-Spiro[1,3-dioxolane-2,3’-quinolin]-2’-one stands out due to its specific spiro linkage and the presence of both dioxolane and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
6709-76-8 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,3'-quinoline]-2'-one |
InChI |
InChI=1S/C11H9NO3/c13-10-11(14-5-6-15-11)7-8-3-1-2-4-9(8)12-10/h1-4,7H,5-6H2 |
InChI Key |
ZZCFMTTWVDCPRV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C=C3C=CC=CC3=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


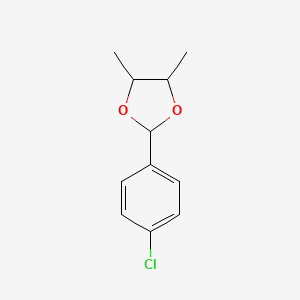
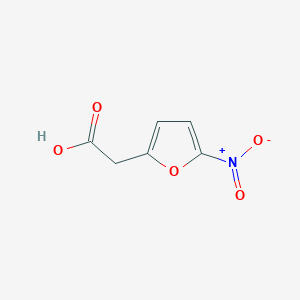
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)


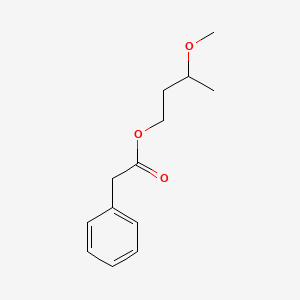
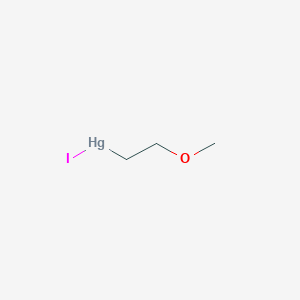

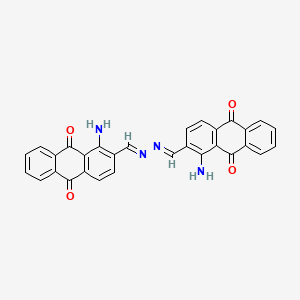
![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)

